(2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol is a chiral organic compound with a unique structure that includes a quinoline ring and a chiral center at the second carbon of the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and 2-methylpropanal.
Grignard Reaction: A Grignard reagent is prepared from 2-methylpropanal and magnesium in anhydrous ether. This reagent is then reacted with quinoline to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at 0°C.
Substitution: SOCl2 in pyridine at room temperature.
Major Products
Oxidation: 2-Methyl-3-quinolin-2-ylpropan-1-one.
Reduction: 2-Methyl-3-quinolin-2-ylpropane.
Substitution: 2-Methyl-3-quinolin-2-ylpropan-1-yl chloride.
Scientific Research Applications
(2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the interaction of chiral molecules with biological systems.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to changes in their activity.
Pathways Involved: The interaction with molecular targets can activate or inhibit specific biochemical pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Methyl-3-quinolin-2-ylpropan-1-one: The oxidized form of the compound with different reactivity.
2-Methyl-3-quinolin-2-ylpropane: The reduced form of the compound with different physical properties.
Uniqueness
(2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interaction with biological systems. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2R)-2-methyl-3-quinolin-2-ylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)8-12-7-6-11-4-2-3-5-13(11)14-12/h2-7,10,15H,8-9H2,1H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVQVDYGBKFVKI-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=NC2=CC=CC=C2C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.